molecular formula C14H17NO4 B1339007 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate CAS No. 188847-00-9

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Cat. No. B1339007
M. Wt: 263.29 g/mol
InChI Key: JZDIVDBVWXFEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various pyrrolidine derivatives has been explored in several studies. For instance, the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound followed by intramolecular azo coupling under acid conditions has been used to create fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates with high yields . Another approach involved the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones to synthesize methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Additionally, the synthesis of deaza analogues of anxiolytic agents, such as 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine, has been reported using multi-step procedures from pyrrole and pyridine precursors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been characterized using various techniques. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was determined by single-crystal X-ray diffraction . Similarly, the molecular structure of novel (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione derivatives was confirmed by X-ray crystal structure determination .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives includes their ability to undergo intramolecular azo coupling and cyclization reactions . The [3+3]-cyclocondensation of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran has been used to synthesize furo[2,3-b]pyridines, demonstrating the versatility of pyrrolidine derivatives in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives vary depending on their structure. For instance, the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been evaluated, with some compounds showing significant activity against bacterial and fungal strains, including M. tuberculosis . The photoluminescence and photocatalytic properties of metal(II) complexes based on pyrrolidine derivatives have also been studied, revealing their potential in photocatalytic applications .

Scientific Research Applications

1. Synthesis and Pharmacological Potential

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is utilized in the synthesis of pharmacologically significant compounds. In a study by Bijev et al. (2003), new substituted 1H-1-pyrrolylcarboxamides with potential pharmacological activity were synthesized using pyrrole compounds, including ones similar to 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (Bijev, Prodanova, & Nankov, 2003).

2. Role in Synthesis of Sialidase Inhibitors

The compound is involved in the synthesis of pyrrolidine analogs of N-Acetylneuraminic Acid, which have shown potential as sialidase inhibitors. This was demonstrated in a study where derivatives of the compound inhibited Vibrio cholerae sialidase (Czollner, Kuszmann, & Vasella, 1990).

3. Antimicrobial Activity

A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, structurally related to 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate, were synthesized and demonstrated interesting antibacterial activity against various strains, including M. tuberculosis H37Rv (Nural et al., 2018).

4. Catalytic Applications

In a study by Bender and Widenhoefer (2005), a catalytic reaction involving a derivative of 1-Benzyl 3-methyl pyrrolidine led to the formation of pyrrolidine derivatives, showcasing its role in catalytic processes (Bender & Widenhoefer, 2005).

5. Use in Polymerization

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate derivatives find applications in polymerization processes. Pratap and Heller (1992) utilized 1-Methyl-2-pyrrolidinone, a related compound, as an efficient electron-pair donor in the polymerization of isobutylene, leading to the preparation of linear living α,ω-di(tert-chloro)polyisobutylenes (Pratap & Heller, 1992).

6. Enantioselective Catalysis

The compound is also significant in enantioselective catalysis, as demonstrated in the synthesis of diastereomeric derivatives of 3-Phosphanylpyrrolidine for use in asymmetric Grignard cross-coupling reactions (Nagel & Nedden, 1997).

Conclusion1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate and its derivatives are significant in various scientific research areas, particularly in the synthesis of pharmacologically active compounds, catalytic processes, and polymerization. These applications underscore the compound

Scientific Research Applications of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Synthesis of Pharmacologically Active Compounds

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is used in the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity. These carboxamides are synthesized via acyl chlorides and characterized by techniques like TLC, NMR, and IR spectroscopy, indicating their significance in developing pharmacologically active compounds (Bijev, Prodanova, & Nankov, 2003).

Development of Sialidase Inhibitors

Research involving pyrrolidine derivatives of N-Acetylneuraminic Acid, related to 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate, demonstrates their use as potential sialidase inhibitors. These inhibitors show competitive inhibition of Vibrio cholerae sialidase, highlighting the compound's role in synthesizing bioactive molecules (Czollner, Kuszmann, & Vasella, 1990).

Antimicrobial Applications

A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, structurally related to 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate, show promising antimicrobial activity. These compounds, synthesized via a cyclization reaction, exhibit antibacterial activity against different bacterial and fungal strains, including M. tuberculosis H37Rv (Nural et al., 2018).

Catalytic Applications

In a study, a reaction involving a derivative of 1-Benzyl 3-methyl pyrrolidine led to the formation of pyrrolidine derivatives, demonstrating its application in catalysis. This reaction displayed excellent functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).

Polymerization Processes

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate derivatives find use in polymerization. For instance, 1-Methyl-2-pyrrolidinone, a related compound, is employed as an efficient electron-pair donor in isobutylene polymerization, leading to the preparation of living α,ω-bis(t-chloro)polyisobutylenes (Pratap & Heller, 1992).

Enantioselective Catalysis

The compound plays a role in enantioselective catalysis, as seen in the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine for use in asymmetric Grignard cross-coupling reactions. This highlights its importance in the synthesis of chiral compounds (Nagel & Nedden, 1997).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIVDBVWXFEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463087
Record name 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

CAS RN

188847-00-9
Record name 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-carbobenzyloxypyrrolidine-3-carboxylic acid (10.15 g, 40.72 mmol) and iodomethane (5.08 mL, 81.44 mmol) in N,N′-dimethylformamide (80 mL) was added powdered potassium hydrogen carbonate (8.15 g, 81.44 mmol) and the reaction mixture stirred at ambient temperature for 5 hours. The mixture was partitioned between ethyl acetate and brine and the organic phase washed with water and concentrated. The residue was purified by flash chromatography on silica gel using 5-50% ethyl acetate in hexane to give the title compound (10.59 g, 99%). MS(DCI): m/z 264 (M+H)+.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
5.08 mL
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

Benzyl carbonochloridate (3.57 mL, 25.36 mmol) at 0° C. was added to methyl pyrrolidine-3-carboxylate hydrochloride (4.00 g, 24.15 mmol) and K2CO3 (6.68 g, 48.3 mmol) in THF:water (100 mL, 1:1). The reaction mixture was stirred at room temperature for 2 hours. Ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography (hexane:ethyl acetate, 3:1) to give 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (3.45 g, 54% yield) as an oil.
Quantity
3.57 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To methyl pyrrolidine-3-carboxylate hydrochloride (4.00 g, 24.15 mmol) and K2CO3 (6.68 g, 48.3 mmol) in 1:1 THF-water (100 mL) was added benzyl carbonochloridate (3.57 mL, 25.36 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hours. Ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography (hexane:ethyl acetate 3:1) to give 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (3.45 g, 54% yield) as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Citations

For This Compound
1
Citations
TD Penning, GD Zhu, VB Gandhi, J Gong… - Journal of medicinal …, 2009 - ACS Publications
We have developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors with a methyl-substituted quaternary center at the point of attachment to the …
Number of citations: 305 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.